methanone CAS No. 61170-77-2](/img/structure/B14590420.png)
[3-(Chloromethyl)oxiran-2-yl](cyclohexyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Chloromethyl)oxiran-2-ylmethanone is a chemical compound that features an oxirane ring, a chloromethyl group, and a cyclohexyl group attached to a methanone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)oxiran-2-ylmethanone typically involves the reaction of cyclohexylmethanone with epichlorohydrin in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and bases like sodium hydroxide or potassium carbonate.
Industrial Production Methods
On an industrial scale, the production of 3-(Chloromethyl)oxiran-2-ylmethanone may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with the desired specifications.
化学反应分析
Types of Reactions
3-(Chloromethyl)oxiran-2-ylmethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.
Epoxide Ring Opening: The oxirane ring is susceptible to nucleophilic attack, leading to ring-opening reactions. Common nucleophiles include water, alcohols, and amines.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids, and reduction to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines are used under mild to moderate conditions.
Epoxide Ring Opening: Acidic or basic conditions can facilitate the ring-opening reactions. Common acids include hydrochloric acid and sulfuric acid, while bases include sodium hydroxide and potassium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or chromium trioxide, and reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.
Epoxide Ring Opening: Products include diols, amino alcohols, and hydroxy ethers.
Oxidation and Reduction: Products include ketones, carboxylic acids, and alcohols.
科学研究应用
3-(Chloromethyl)oxiran-2-ylmethanone has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: The compound is used in the development of drugs and therapeutic agents due to its reactive functional groups.
Materials Science: It is employed in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: The compound is used in biochemical assays and studies involving enzyme inhibition and protein modification.
作用机制
The mechanism of action of 3-(Chloromethyl)oxiran-2-ylmethanone involves its reactive functional groups. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with biological molecules such as proteins and nucleic acids. The chloromethyl group can participate in substitution reactions, further modifying the target molecules. These interactions can affect the function and activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
Epichlorohydrin: Similar in structure due to the presence of an oxirane ring and a chloromethyl group.
Cyclohexylmethanone: Shares the cyclohexyl group and methanone functionality.
Chloromethyl Ketones: Compounds with a chloromethyl group attached to a ketone.
Uniqueness
3-(Chloromethyl)oxiran-2-ylmethanone is unique due to the combination of its functional groups, which provide a diverse range of reactivity. This makes it a valuable intermediate in organic synthesis and a useful tool in various scientific research applications.
属性
CAS 编号 |
61170-77-2 |
|---|---|
分子式 |
C10H15ClO2 |
分子量 |
202.68 g/mol |
IUPAC 名称 |
[3-(chloromethyl)oxiran-2-yl]-cyclohexylmethanone |
InChI |
InChI=1S/C10H15ClO2/c11-6-8-10(13-8)9(12)7-4-2-1-3-5-7/h7-8,10H,1-6H2 |
InChI 键 |
NCXODYWNWFHDGU-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)C(=O)C2C(O2)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


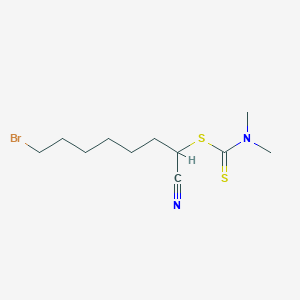
![3-(5-Amino-7-methyl[1,3]oxazolo[4,5-d]pyrimidin-2-yl)phenol](/img/structure/B14590348.png)
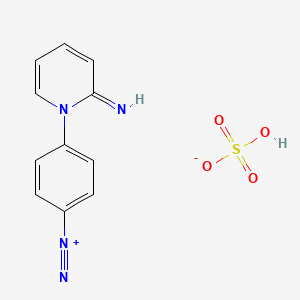
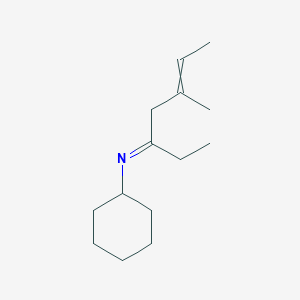
![Acetic acid--4-{[tert-butyl(dimethyl)silyl]oxy}cyclopent-2-en-1-ol (1/1)](/img/structure/B14590376.png)
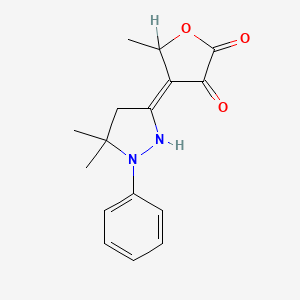
![1-[(2-Methoxy-6-nitrophenyl)methyl]-2-methylisoquinolin-2-ium iodide](/img/structure/B14590384.png)
![5-Nitro-2-[4-(2-nitroprop-1-en-1-yl)phenoxy]-1,3-thiazole](/img/structure/B14590389.png)
![2-(Pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B14590391.png)
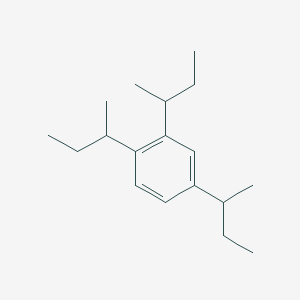
![Benzonitrile, 2-[(phenylsulfonyl)oxy]-](/img/structure/B14590405.png)

![2,2'-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-en-1-ol)](/img/structure/B14590431.png)
![3-(4-Methylphenyl)-3a,4,5,9b-tetrahydronaphtho[2,1-d][1,2]oxazole](/img/structure/B14590438.png)
